
4,6-Dichloro-2-isopropoxypyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-2-isopropoxypyrimidine is a chemical compound with the molecular formula C7H8Cl2N2O and a molecular weight of 207.06 g/mol It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4,6-Dichloro-2-isopropoxypyrimidine typically involves the chlorination of 4,6-dihydroxypyrimidine. One method includes the use of thionyl chloride as a chlorinating agent under reflux conditions . Another approach involves the use of phosphorus trichloride and phosphoryl chloride .
Industrial Production Methods: For industrial-scale production, the process may involve the use of formamide, absolute ethyl alcohol, and sodium ethoxide, followed by the addition of diethyl malonate. The reaction mixture is then subjected to chlorination using dichloroethane and a chlorination catalyst . This method is advantageous due to its high yield and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloro-2-isopropoxypyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with different nucleophiles, such as amines or alkoxides.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the pyrimidine ring.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alkoxides, and thiols. These reactions typically occur under mild conditions with the use of a base such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the substituents introduced. For example, substitution with an amine can yield 4,6-diamino-2-isopropoxypyrimidine.
Scientific Research Applications
4,6-Dichloro-2-isopropoxypyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: It is used in the study of nucleic acid analogs and their interactions with biological molecules.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-isopropoxypyrimidine involves its interaction with specific molecular targets. Pyrimidine derivatives are known to inhibit enzymes such as dihydrofolate reductase and thymidylate synthase, which are crucial for DNA synthesis . This inhibition can lead to the disruption of cell division and growth, making these compounds effective as anticancer agents.
Comparison with Similar Compounds
- 4,6-Dichloro-2-isopropylpyrimidine
- 4,6-Dichloro-2-propylpyrimidine
- 2,4-Dichloro-6-(3,4-dimethoxyphenyl)pyrimidine
Comparison: 4,6-Dichloro-2-isopropoxypyrimidine is unique due to the presence of the isopropoxy group at position 2, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
CAS No. |
1026787-90-5 |
|---|---|
Molecular Formula |
C7H8Cl2N2O |
Molecular Weight |
207.05 g/mol |
IUPAC Name |
4,6-dichloro-2-propan-2-yloxypyrimidine |
InChI |
InChI=1S/C7H8Cl2N2O/c1-4(2)12-7-10-5(8)3-6(9)11-7/h3-4H,1-2H3 |
InChI Key |
RPDPXJQVOKRAAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NC(=CC(=N1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



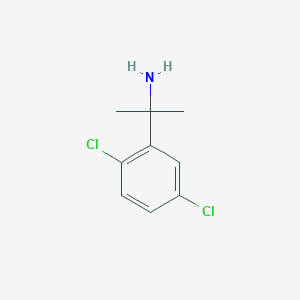
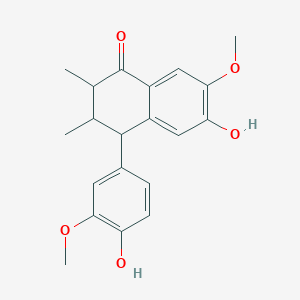
![2-[3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12301485.png)
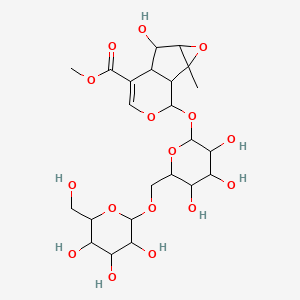
![1-[8-propyl-2,6-bis(4-propylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]ethane-1,2-diol](/img/structure/B12301509.png)

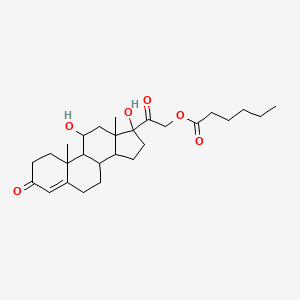
![9a-Methoxy-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-2-one](/img/structure/B12301519.png)

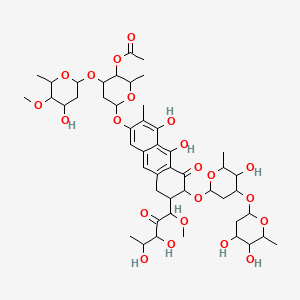
![2-[3,5-Dihydroxy-2-[[16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12301544.png)
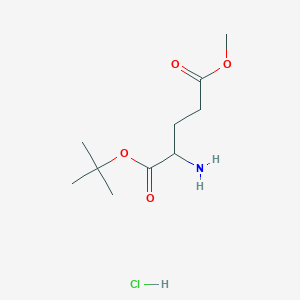
![6-Azabicyclo[3.2.1]octane Hydrochloride](/img/structure/B12301572.png)
